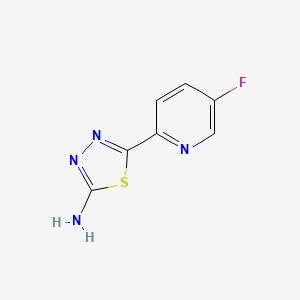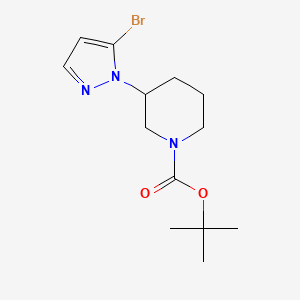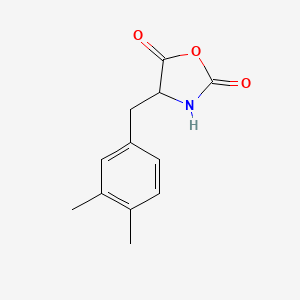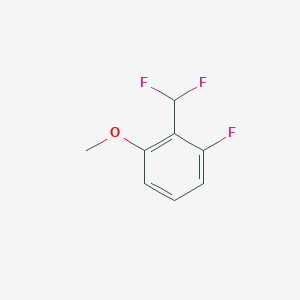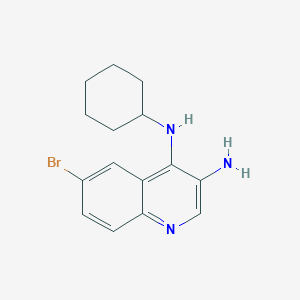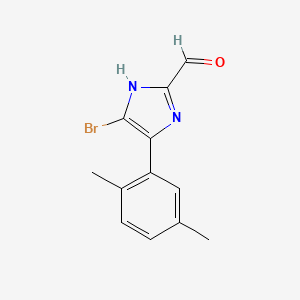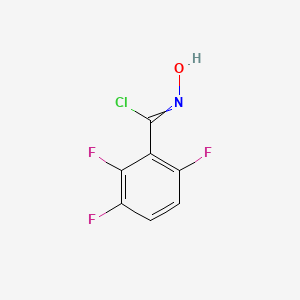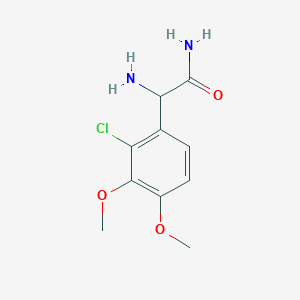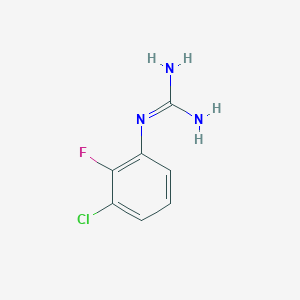![molecular formula C17H12BrClN2O2 B13704654 4-[4-(Benzyloxy)-3-chlorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13704654.png)
4-[4-(Benzyloxy)-3-chlorophenyl]-5-bromoimidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Benzyloxy)-3-chlorophenyl]-5-bromoimidazole-2-carbaldehyde is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, a chlorophenyl group, a bromoimidazole ring, and an aldehyde functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzyloxy)-3-chlorophenyl]-5-bromoimidazole-2-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The initial step involves the protection of a phenol group with a benzyl group to form the benzyloxy derivative.
Chlorination: The next step involves the chlorination of the benzyloxy derivative to introduce the chlorine atom at the desired position on the phenyl ring.
Bromination and Imidazole Formation: The bromination of the intermediate compound followed by cyclization with an appropriate reagent leads to the formation of the bromoimidazole ring.
Aldehyde Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(Benzyloxy)-3-chlorophenyl]-5-bromoimidazole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromo group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products
Oxidation: The major product is 4-[4-(Benzyloxy)-3-chlorophenyl]-5-bromoimidazole-2-carboxylic acid.
Reduction: The major product is 4-[4-(Benzyloxy)-3-chlorophenyl]-5-bromoimidazole-2-methanol.
Substitution: The major products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
4-[4-(Benzyloxy)-3-chlorophenyl]-5-bromoimidazole-2-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4-[4-(Benzyloxy)-3-chlorophenyl]-5-bromoimidazole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their catalytic activity. The molecular pathways involved in its action include the inhibition of key metabolic enzymes and the disruption of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzyloxy-3-chlorophenylboronic acid: This compound shares the benzyloxy and chlorophenyl groups but lacks the bromoimidazole and aldehyde functionalities.
4-(Benzyloxy)-2-hydroxybenzaldehyde: This compound shares the benzyloxy and aldehyde groups but lacks the chlorophenyl and bromoimidazole functionalities.
4-(Benzyloxy)phenol: This compound shares the benzyloxy group but lacks the chlorophenyl, bromoimidazole, and aldehyde functionalities.
Uniqueness
4-[4-(Benzyloxy)-3-chlorophenyl]-5-bromoimidazole-2-carbaldehyde is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C17H12BrClN2O2 |
|---|---|
Molekulargewicht |
391.6 g/mol |
IUPAC-Name |
5-bromo-4-(3-chloro-4-phenylmethoxyphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C17H12BrClN2O2/c18-17-16(20-15(9-22)21-17)12-6-7-14(13(19)8-12)23-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,20,21) |
InChI-Schlüssel |
HTWXANXOVPMVJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=C(NC(=N3)C=O)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


